N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

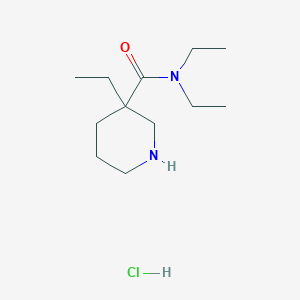

The molecular framework of N,N,3-Triethylpiperidine-3-carboxamide hydrochloride is built upon a six-membered piperidine ring bearing a carboxamide substituent at the 3-position. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for saturated six-membered rings. The presence of the carboxamide group at the 3-position creates a stereogenic center, introducing chirality to the molecule and necessitating consideration of both enantiomeric forms.

The stereochemical configuration at the 3-position carbon atom significantly influences the overall molecular geometry and spatial arrangement of substituents. Based on structural analysis of related piperidine carboxamide derivatives, the chair conformation of the piperidine ring positions the carboxamide group in either an axial or equatorial orientation, with the equatorial position being energetically favored due to reduced steric interactions. The molecular formula indicates the presence of three ethyl groups, with two attached to the carboxamide nitrogen atom and one positioned at the 3-carbon of the piperidine ring.

The carboxamide functionality exhibits planar geometry around the carbonyl carbon, with the carbon-nitrogen bond displaying partial double-bond character due to resonance effects. This planarity extends to include the two ethyl substituents on the amide nitrogen, creating a restricted rotation barrier that influences the conformational dynamics of the molecule. The quaternary nature of the 3-carbon atom, bearing both the carboxamide group and an ethyl substituent, introduces significant steric bulk that affects the preferred conformational arrangements.

Comparative analysis with simpler piperidine carboxamide derivatives reveals that the introduction of multiple ethyl substituents creates a more sterically demanding environment. The molecular weight and increased lipophilicity resulting from these substitutions influence both the conformational preferences and intermolecular interactions of the compound.

Properties

IUPAC Name |

N,N,3-triethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-4-12(8-7-9-13-10-12)11(15)14(5-2)6-3;/h13H,4-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWFZNIWHDNERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride typically involves the reaction of piperidine derivatives with ethylating agents. One common method involves the condensation of triethylamine with 2,5-dichloropyridine-3-carboxylic anhydride, followed by further processing to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N,N,3-Triethylpiperidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Functional Groups : Carboxylic acid derivatives (e.g., 3-Ethylpiperidine-3-carboxylic acid HCl) may exhibit higher solubility in aqueous media but reduced bioavailability due to ionization .

Piperidine Carboxamides with Modified Substituents

Table 2: Comparison with Functionalized Piperidine Carboxamides

Key Observations :

- Solubility : The methoxypropyl group in and hydroxycyclohexyl group in introduce polar functionalities, likely improving aqueous solubility compared to the triethyl-substituted target compound.

Biological Activity

N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This article comprehensively reviews its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride features a piperidine ring substituted with three ethyl groups at the nitrogen atom and a carboxamide functional group. The hydrochloride salt form enhances its solubility and stability in various solvents, making it suitable for biological assays.

| Property | Value |

|---|---|

| IUPAC Name | N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride |

| Molecular Formula | C₁₁H₁₈ClN₃O |

| Molecular Weight | 235.73 g/mol |

| Solubility | Soluble in water and ethanol |

Antimicrobial Activity

Research indicates that N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride exhibits significant antimicrobial properties . Studies have shown that piperidine derivatives can inhibit a range of bacterial strains, suggesting potential applications in treating infections.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects , particularly in models of neurodegenerative diseases.

- Case Study : In vitro studies demonstrated that N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride could reduce oxidative stress in neuronal cells, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Synthesis Methods

The synthesis of N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride can be achieved through several methods:

- Amidation Reaction : Reacting triethylamine with piperidine-3-carboxylic acid under controlled conditions.

- Salt Formation : Treating the resulting amide with hydrochloric acid to form the hydrochloride salt.

Research Findings

Recent studies have focused on the compound's effectiveness against specific targets:

Table 1: Biological Evaluation of N,N,3-Triethylpiperidine-3-carboxamide; hydrochloride

Q & A

Q. What synthetic routes are recommended for N,N,3-Triethylpiperidine-3-carboxamide hydrochloride?

The synthesis typically involves carbodiimide-mediated coupling of 3-Triethylpiperidine-3-carboxylic acid with an appropriate amine precursor, followed by hydrochloride salt formation. Key steps include:

- Amide bond formation : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid group .

- Salt formation : React the free base with HCl in anhydrous ethanol under nitrogen to precipitate the hydrochloride salt .

- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol/ether mixtures .

Q. Which spectroscopic methods are effective for structural characterization?

- NMR : - and -NMR confirm substituent positions and salt formation. For example, the piperidine ring protons resonate at δ 1.2–2.8 ppm, while the carboxamide carbonyl appears at ~170 ppm in -NMR .

- X-ray crystallography : Resolves stereochemistry and salt conformation. Piperidine derivatives often adopt chair conformations, with chloride ions hydrogen-bonded to NH groups .

- UV-Vis : Validates purity; λmax for carboxamide derivatives is typically 210–230 nm .

Q. How is purity validated using HPLC?

- Method : Reverse-phase C18 column, mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water), flow rate 1.0 mL/min.

- Parameters : Retention time consistency (±0.1 min), peak symmetry (tailing factor <1.5), and ≥98% purity threshold .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved?

Discrepancies may arise from:

Q. What strategies optimize yield in multi-step synthesis?

Q. How are solubility challenges addressed in aqueous buffers?

Q. What computational methods predict biological interactions?

- Molecular docking : AutoDock Vina models interactions with targets like ion channels or GPCRs. The carboxamide group often engages in hydrogen bonding .

- MD simulations : AMBER or GROMACS assess stability in lipid bilayers, critical for CNS-targeting compounds .

Safety and Stability Considerations

Q. What are stability considerations under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.